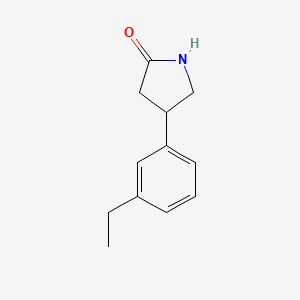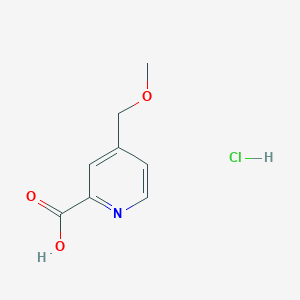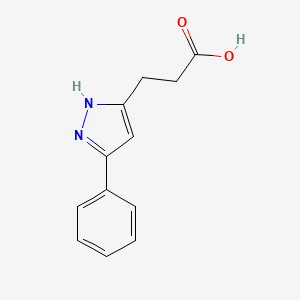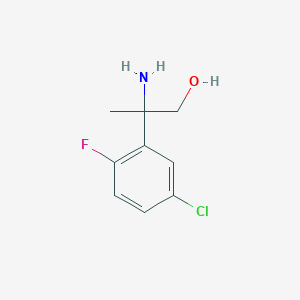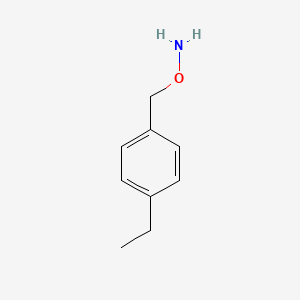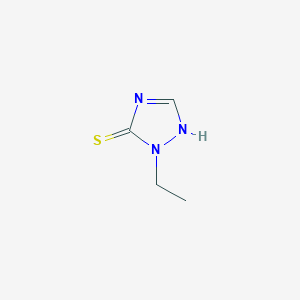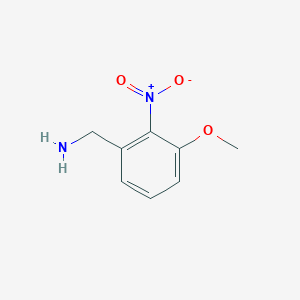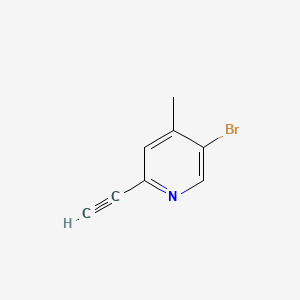
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyclopropane ring attached to a carboxylic acid group
Métodos De Preparación
The synthesis of 1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methoxybenzene and cyclopropane derivatives.
Reaction Conditions: The key steps include bromination, methoxylation, and cyclopropanation reactions. These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to scale up the synthesis while maintaining product quality.
Análisis De Reacciones Químicas
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the cyclopropane ring provides structural rigidity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylate: An ester derivative with different reactivity and applications.
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-methanol: Contains a hydroxyl group, leading to different chemical properties and uses.
The uniqueness of 1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid lies in its specific combination of functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H11BrO3 |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c1-15-9-6-7(12)2-3-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
Clave InChI |
GETOOVFRKYPNKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Br)C2(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





